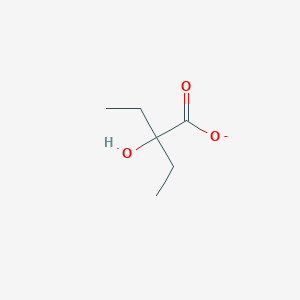

Ethyl-hydroxybutyrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC名 |

2-ethyl-2-hydroxybutanoate |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChIキー |

LXVSANCQXSSLPA-UHFFFAOYSA-M |

正規SMILES |

CCC(CC)(C(=O)[O-])O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Hydroxybutyrate: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with the chemical formula C6H12O3, is a versatile molecule with significant applications across the pharmaceutical, flavor, and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and applications in drug development. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Ethyl 3-hydroxybutyrate is a clear, colorless, viscous liquid with a characteristic fresh, fruity, grape-like odor.[2][3] It is naturally found in various fruits and is a key aroma component in wine.[2][4] The molecule exists as two enantiomers, (R)-(-)-ethyl 3-hydroxybutyrate and (S)-(+)-ethyl 3-hydroxybutyrate, each with distinct properties and applications.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 3-hydroxybutanoate | [3] |

| Synonyms | Ethyl beta-hydroxybutyrate, 3-Hydroxybutyric acid ethyl ester | [3][5] |

| CAS Number | 5405-41-4 (racemic) | [3] |

| 24915-95-5 ((R)-enantiomer) | ||

| 56816-01-4 ((S)-enantiomer) | [6] | |

| Molecular Formula | C6H12O3 | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| SMILES | CCOC(=O)CC(C)O | [3] |

| InChI | 1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | [7] |

| Appearance | Clear colorless liquid | [3] |

Physical and Chemical Constants

| Property | Value | Reference(s) |

| Boiling Point | 170 °C (at 760 mmHg) | [7][8] |

| 75-76 °C (at 12 mmHg) | ||

| Density | 1.017 g/mL (at 25 °C) | [7][8] |

| Refractive Index | n20/D 1.42 | [7][8] |

| Flash Point | 64 °C (147.2 °F) - closed cup | |

| Solubility | ≥ 100 mg/mL in water at 22 °C | [3] |

| logP | 0.315 | [5] |

Spectroscopic Data

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.25 (t, J=6.9 Hz, 3H), 1.20 (d, J=6.4 Hz, 3H) | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 173.04, 64.30, 60.84, 42.89, 22.48, 14.24 | [9] |

| IR Spectroscopy | Data available in the NIST WebBook | [10] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 87, 70, 88, 117, 99 | [3] |

Experimental Protocols

Synthesis of (S)-(+)-Ethyl 3-Hydroxybutyrate via Yeast Reduction of Ethyl Acetoacetate (B1235776)

This protocol describes the enantioselective reduction of ethyl acetoacetate to (S)-(+)-ethyl 3-hydroxybutyrate using baker's yeast.

Methodology:

-

Yeast Suspension Preparation: A suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared in a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer. 300 g of sucrose (B13894) is added, and the mixture is stirred for 1 hour at approximately 30°C.[11][12]

-

Substrate Addition: 20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and stirring is continued for 24 hours at room temperature.[11][12]

-

Second Feeding: A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is added, followed by an additional 20.0 g (0.154 mol) of ethyl acetoacetate one hour later.[11][12]

-

Work-up: After the reaction is complete (monitored by TLC or GLC), the mixture is centrifuged. The supernatant is extracted continuously with ether.[11]

-

Purification: The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator. The resulting residue is purified by fractional distillation under reduced pressure (71–73°C at 12 mmHg) to yield (S)-(+)-ethyl 3-hydroxybutyrate.[11][12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of ethyl 3-hydroxybutyrate in biological samples, which often involves a derivatization step.

Methodology:

-

Sample Preparation: Biological samples (e.g., blood or urine) are subjected to a liquid-liquid extraction, for instance, with ethyl acetate.[13]

-

Derivatization: The extracted analyte is derivatized to increase its volatility for GC analysis. A common method involves using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated at 70°C for 30 minutes to ensure complete derivatization.[14]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. A capillary column, such as a DB-5 (5% phenyl/95% methylsiloxane), is typically used for separation.[14]

-

Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected to identify and quantify the derivatized ethyl 3-hydroxybutyrate based on its retention time and mass spectrum.[13]

Applications in Drug Development and Research

Ethyl 3-hydroxybutyrate serves as a crucial chiral building block in the synthesis of various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[15] Its stereocenters are pivotal in producing enantiomerically pure drugs.

Role as a Chiral Synthon

The (R)- and (S)-enantiomers of ethyl 3-hydroxybutyrate are widely used in asymmetric synthesis. For example, they are precursors in the synthesis of carbapenem (B1253116) antibiotics and pheromones.[15][16] The hydroxyl and ester functionalities allow for a variety of chemical transformations, making it a versatile intermediate in complex molecule synthesis.[1]

Therapeutic Potential

Recent research has highlighted the therapeutic potential of ethyl 3-hydroxybutyrate. It can increase the levels of 3-hydroxybutyrate (a ketone body) in the serum and muscle.[17] Studies have shown that it can alleviate skeletal muscle wasting associated with cancer cachexia by promoting the TCA cycle, enhancing protein synthesis, and improving metabolic homeostasis.[17] It also exhibits anti-inflammatory and antioxidant properties.[17]

Safety and Handling

Ethyl 3-hydroxybutyrate is a combustible liquid and should be handled with care.[6][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][19]

-

Handling: Use in a well-ventilated place. Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][18]

-

Spill Response: In case of a spill, use an inert absorbent material to contain it. Ensure the area is well-ventilated and follow local disposal guidelines.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[19]

Conclusion

Ethyl 3-hydroxybutyrate is a molecule of significant interest due to its versatile chemical properties and important applications, particularly in the pharmaceutical industry as a chiral synthon. Its biological activities, including its potential to mitigate muscle wasting in cancer cachexia, open up new avenues for therapeutic research. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for professionals in research and drug development.

References

- 1. Ethyl-3-hydroxybutyrate | 5405-41-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Ethyl 3-hydroxybutyrate | 5405-41-4 [chemicalbook.com]

- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 3-hydroxybutyrate | SIELC Technologies [sielc.com]

- 6. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]

- 7. Ethyl 3-hydroxybutyrate = 97 , FG 5405-41-4 [sigmaaldrich.com]

- 8. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 10. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. nbinno.com [nbinno.com]

- 16. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. echemi.com [echemi.com]

- 19. Ethyl (S)-3-hydroxybutyrate - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Ethyl 4-Hydroxybutyrate

Ethyl 4-hydroxybutyrate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, natural products, and specialty polymers.[] Its structure, featuring both a hydroxyl and an ester functional group, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary chemical, enzymatic, and microbial methods for its synthesis, with a focus on detailed methodologies and comparative data.

Chemical Synthesis Methods

Chemical routes to ethyl 4-hydroxybutyrate are well-established, offering scalability and versatility. The most common approaches involve the esterification of precursors like 4-hydroxybutyric acid or the ring-opening of γ-butyrolactone.

Core Chemical Synthesis Pathways

-

Esterification of 4-Hydroxybutyric Acid: This is a direct method where 4-hydroxybutyric acid is reacted with ethanol (B145695), typically in the presence of a catalyst. Sodium hydroxide (B78521) is a common catalyst for this reaction.[]

-

Ethanolysis of γ-Butyrolactone (GBL): GBL, the intramolecular ester of 4-hydroxybutyric acid, can be ring-opened by reacting it with ethanol under acidic conditions to yield the corresponding ethyl ester.[][2] This equilibrium reaction is driven towards the product by the presence of excess ethanol.

-

Hydrogenation of Diethyl Succinate: A common industrial method involves the catalytic hydrogenation of diethyl succinate. This process reduces one of the ester groups to a primary alcohol, yielding ethyl 4-hydroxybutyrate.

-

Transesterification of 1,4-Butanediol (B3395766): This method involves reacting 1,4-butanediol with an ethyl ester, such as ethyl acetate, in the presence of a catalyst like an ion-exchange resin.[3] This process typically occurs as a consecutive reaction, forming an intermediate monoacetate before the desired product.

Data Presentation: Chemical Synthesis

| Method | Precursor(s) | Catalyst/Reagent | Solvent | Key Conditions | Yield | Reference |

| Esterification | 4-Hydroxybutyric acid, Ethanol | Sodium hydroxide | Tetrahydrofuran or DMF | Control of temperature and reaction time | Not specified | [] |

| Ethanolysis | γ-Butyrolactone, Ethanol | Acidic conditions | Excess Ethanol | pH dependent | Not specified | [] |

| Transesterification | 1,4-Butanediol, Methyl Acetate | Ion-exchange resin | Not specified | Exothermic reaction | Not specified | [3] |

Experimental Protocol: Ethanolysis of γ-Butyrolactone (GBL)

This protocol is a generalized procedure based on the principles of acid-catalyzed esterification of lactones.

Materials:

-

γ-Butyrolactone (GBL)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Combine GBL and a significant molar excess of anhydrous ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude ethyl 4-hydroxybutyrate by fractional distillation under reduced pressure.

Visualization: General Chemical Synthesis Workflow

References

The Natural Occurrence of Ethyl Hydroxybutyrate in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydroxybutyrate, a chiral ester, is a naturally occurring volatile compound found in a variety of food products, where it contributes to the overall flavor and aroma profile. Its presence is most notable in fermented beverages and certain fruits. This technical guide provides an in-depth overview of the natural occurrence of ethyl hydroxybutyrate isomers (2-hydroxy, 3-hydroxy, and 4-hydroxy) in foods, detailing quantitative data, analytical methodologies for its detection, and its biosynthetic pathways. This information is of significant interest to researchers in food science, biotechnology, and pharmacology, given the potential biological activities and applications of these compounds.

Data Presentation: Quantitative Occurrence of Ethyl Hydroxybutyrate in Foods

The concentration of ethyl hydroxybutyrate in food products is highly variable, depending on the food matrix, processing methods, and microbial activity. The following tables summarize the available quantitative data for different isomers of ethyl hydroxybutyrate. It is important to note that comprehensive quantitative data across a wide range of foods, particularly fruits and dairy products, is still limited in the scientific literature.

| Food Product | Compound | Concentration Range | Analytical Method | Reference(s) |

| Red Wine | Ethyl 3-hydroxybutanoate | ~ 300 - 600 µg/L | Chiral Gas Chromatography (β-cyclodextrin) | [1] |

| White Wine | Ethyl 3-hydroxybutanoate | Generally lower than red wines | Chiral Gas Chromatography (β-cyclodextrin) | [1] |

| Various Alcoholic Beverages | Ethyl 4-hydroxybutyrate | <3.4 ng/mL - ~3980 ng/mL | Liquid Chromatography-Triple Quadrupole Mass Spectrometry |

Table 1: Quantitative data for ethyl 3-hydroxybutyrate (B1226725) and ethyl 4-hydroxybutyrate in beverages.

| Food Product | Compound | Presence Reported (Quantitative Data Limited) | Reference(s) |

| Pineapple | Ethyl 3-hydroxybutyrate | Present, contributes to fruity aroma | [2] |

| Tamarillo Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |

| Caja Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |

| Naranjilla Fruit | Ethyl 3-hydroxybutyrate | Identified as a volatile component | |

| Tea (Camellia sinensis) | Ethyl 3-hydroxybutyrate | Reported as present | [3] |

| Prickly Pear (Opuntia ficus-indica) | Ethyl 3-hydroxybutyrate | Reported as present | [3] |

Note on Dairy Products: Extensive searches did not yield specific quantitative data for the presence of ethyl hydroxybutyrate in dairy products like cheese or yogurt. While β-hydroxybutyrate (the corresponding carboxylic acid) is a known metabolite in dairy cows and can be found in milk, its esterification to ethyl hydroxybutyrate within the dairy matrix is not well-documented in the available literature.

Experimental Protocols: Analysis of Ethyl Hydroxybutyrate

The quantification of ethyl hydroxybutyrate in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters in Wine

This protocol is a generalized procedure based on common practices for analyzing volatile compounds in wine.

1. Sample Preparation: Solid-Phase Microextraction (SPME)

-

Objective: To extract and concentrate volatile compounds from the wine matrix.

-

Procedure:

-

Place a 5-10 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., deuterated ethyl hydroxybutyrate or a compound with similar chemical properties not present in the sample).

-

Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analytes.

-

Seal the vial with a PTFE-lined septum.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) with or without agitation to allow for the adsorption of volatile compounds onto the fiber.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify the extracted volatile compounds.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Procedure:

-

Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet.

-

Separation: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40 °C, hold for a few minutes, then ramp up to 220-250 °C.

-

Detection (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of ethyl hydroxybutyrate and the internal standard.

-

Quantification: Create a calibration curve using standard solutions of ethyl hydroxybutyrate of known concentrations. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Derivatized Analytes

This protocol is a general guideline for HPLC analysis, which may require derivatization for enhanced detection of ethyl hydroxybutyrate.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Objective: To extract ethyl hydroxybutyrate from the food matrix.

-

Procedure:

-

Homogenize a known amount of the solid or liquid food sample.

-

Add a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to the homogenized sample.

-

Add an internal standard.

-

Agitate the mixture vigorously to ensure efficient extraction.

-

Separate the organic phase from the aqueous/solid phase, for example by centrifugation.

-

The organic extract may be concentrated under a stream of nitrogen if necessary.

-

The extract is then reconstituted in a solvent compatible with the HPLC mobile phase.

-

2. HPLC Analysis

-

Objective: To separate and quantify the extracted ethyl hydroxybutyrate.

-

Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Procedure:

-

Separation: Use a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution program may be necessary to achieve optimal separation.

-

Detection: If a UV-Vis detector is used, derivatization of the hydroxyl group may be required to introduce a chromophore for sensitive detection. If a mass spectrometer is used as the detector (LC-MS), derivatization is often not necessary, and this method provides higher selectivity and sensitivity.

-

Quantification: Similar to GC-MS, a calibration curve is constructed using standard solutions of ethyl hydroxybutyrate to determine the concentration in the sample.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for the analysis of ethyl hydroxybutyrate in food samples.

Biosynthetic Pathway of (S)-Ethyl 3-Hydroxybutyrate in Saccharomyces cerevisiae

Ethyl 3-hydroxybutyrate is primarily formed during fermentation by yeast, such as Saccharomyces cerevisiae. The biosynthesis of the (S)-enantiomer involves a series of enzymatic reactions starting from acetyl-CoA.

Caption: Biosynthesis of (S)-Ethyl 3-Hydroxybutyrate in yeast.

Formation of Ethyl 4-Hydroxybutyrate:

Ethyl 4-hydroxybutyrate can be formed in foods, particularly acidic beverages containing ethanol, through the esterification of gamma-hydroxybutyric acid (GHB). GHB itself can be a natural fermentation byproduct. Furthermore, gamma-butyrolactone (B3396035) (GBL), which can be found in some wines, can be hydrolyzed to GHB, which is then esterified to ethyl 4-hydroxybutyrate.

Conclusion

Ethyl hydroxybutyrate is a naturally occurring flavor compound, with its presence well-documented in fermented beverages like wine. While it is also found in several fruits, contributing to their characteristic aromas, there is a notable lack of quantitative data for these food matrices. The primary route of formation is through microbial fermentation, particularly by yeast. The analytical methods for its detection and quantification are well-established, relying on chromatographic techniques coupled with mass spectrometry. Further research is warranted to quantify the concentration of ethyl hydroxybutyrate isomers in a broader range of foods to better understand their contribution to flavor and potential physiological effects. This will be of particular value to the food industry for flavor optimization and to researchers investigating the bioactivity of naturally occurring esters.

References

- 1. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-Hydroxybutyrate: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxybutyrate (B1226725), a chiral molecule existing in both (R) and (S) enantiomeric forms, stands as a cornerstone in asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Its inherent stereochemistry and versatile functional groups—a secondary alcohol and an ester—make it an invaluable precursor for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth overview of its synthesis, properties, and critical applications in modern drug development, supplemented with detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Stereochemistry

The distinct stereochemistry of (R)- and (S)-ethyl 3-hydroxybutyrate dictates their utility in chiral synthesis. The physical and chemical properties of these enantiomers are crucial for their application and are summarized below.

| Property | (R)-Ethyl 3-Hydroxybutyrate | (S)-Ethyl 3-Hydroxybutyrate |

| CAS Number | 24915-95-5[1][2] | 56816-01-4[3] |

| Molecular Formula | C₆H₁₂O₃[2] | C₆H₁₂O₃[3] |

| Molecular Weight | 132.16 g/mol [1][2] | 132.16 g/mol [3] |

| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid[3] |

| Boiling Point | 75-76 °C at 12 mmHg[1] | 180-182 °C (lit.)[3] |

| Density | ~1.017 g/mL at 25 °C[1] | 1.012 g/mL at 20 °C (lit.)[3] |

| Specific Optical Rotation ([α]D) | -45.5° (c=1, CHCl₃)[1] | +43° (c=1, Chloroform)[3] |

Synthesis of Enantiomerically Pure Ethyl 3-Hydroxybutyrate

The production of enantiopure ethyl 3-hydroxybutyrate is paramount for its use in pharmaceutical synthesis. Several stereoselective methods have been developed, with biocatalysis being a prominent and environmentally benign approach.

Biocatalytic Reduction of Ethyl Acetoacetate (B1235776)

The asymmetric reduction of the prochiral ketone, ethyl acetoacetate, is a widely employed method. Microorganisms and isolated enzymes are utilized to achieve high enantioselectivity.

Baker's yeast (Saccharomyces cerevisiae) is a classic and cost-effective biocatalyst for the synthesis of (S)-ethyl 3-hydroxybutyrate.[4][5] The enzymatic machinery of the yeast reduces the ketone to the corresponding alcohol with a preference for the (S)-enantiomer. Other microorganisms, such as Geotrichum candidum, can produce the (R)-enantiomer.[6]

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate for (S)-Ethyl 3-Hydroxybutyrate [7][8]

Materials:

-

Baker's yeast

-

Ethyl acetoacetate

-

Tap water

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

In a suitably sized flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.

-

Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.

-

Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.

-

After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for another 50-60 hours at room temperature. Monitor the reaction completion by gas chromatography.

-

Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

-

Extract the aqueous phase with five 500-mL portions of ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the residue by fractional distillation to yield (S)-(+)-ethyl 3-hydroxybutyrate.

The use of isolated stereoselective carbonyl reductases (SCRs) offers higher specificity and easier downstream processing. These enzymes, often dependent on nicotinamide (B372718) cofactors (NADH or NADPH), can be engineered and overexpressed in host organisms like E. coli. A co-expression system with a cofactor regenerating enzyme, such as glucose dehydrogenase, creates an efficient and economical process.[9]

Experimental Workflow: Enzyme-Coupled Cofactor Regeneration

Caption: Cofactor regeneration for asymmetric reduction.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of ethyl acetoacetate using chiral metal complexes, such as those based on ruthenium-BINAP, provides a powerful route to both enantiomers of ethyl 3-hydroxybutyrate with high enantiomeric excess.[7] This method offers the advantage of high turnover numbers and excellent stereocontrol.

Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate

Kinetic resolution of racemic ethyl 3-hydroxybutyrate using enzymes, particularly lipases, is another effective strategy. For instance, Candida antarctica lipase (B570770) B (CALB) can be used in a two-step process to obtain both enantiomers with high purity.[10]

Experimental Workflow: Two-Step Enzymatic Resolution

Caption: Two-step enzymatic resolution of racemic EHB.

Applications in Drug Development

Both (R)- and (S)-ethyl 3-hydroxybutyrate are pivotal chiral building blocks in the synthesis of a wide range of pharmaceuticals.

-

(S)-Ethyl 3-hydroxybutyrate is a key intermediate in the synthesis of carbapenem (B1253116) antibiotics.[3] It is also used in the preparation of pheromones.[3]

-

(R)-Ethyl 3-hydroxybutyrate is a versatile synthon for various biologically active compounds and Active Pharmaceutical Ingredients (APIs).[1] It is notably used in the synthesis of L-carnitine and β-lactamase inhibitors.[9][11]

The structural analogue, ethyl (R)-4-chloro-3-hydroxybutyrate, derived from ethyl 4-chloro-3-oxobutanoate, is a crucial precursor for the cholesterol-lowering drug, atorvastatin.[9][12]

Quantitative Data on Synthetic Methods

The efficiency of various synthetic routes to chiral 3-hydroxybutyrate derivatives is summarized below, highlighting the achievable yields and enantiomeric excess.

| Substrate | Method/Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl acetoacetate | Baker's Yeast | (S)-Ethyl 3-hydroxybutyrate | 59-76% | 85% | [7] |

| Ethyl acetoacetate | Paracoccus denitrificans | (R)-Ethyl 3-hydroxybutyrate | - | 98.9% | [13] |

| Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli with BgADH3 | (R)-Ethyl 4-chloro-3-hydroxybutyrate | - | 99.9% | [9] |

| Racemic Ethyl 3-hydroxybutyrate | Candida antarctica lipase B (CALB) | (S)-Ethyl 3-hydroxybutyrate & (R)-Ethyl 3-hydroxybutyrate | 73% (total) | >96% for both | [10] |

Conclusion

Ethyl 3-hydroxybutyrate, in its enantiomerically pure forms, continues to be an indispensable tool for chemists in the pharmaceutical and fine chemical sectors. The development of efficient and stereoselective synthetic methods, particularly those employing biocatalysis, has made these chiral building blocks readily accessible. Their strategic incorporation into synthetic routes enables the streamlined and scalable production of complex, life-saving therapeutics. As the demand for enantiopure drugs grows, the importance of versatile chiral synthons like ethyl 3-hydroxybutyrate will undoubtedly continue to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl (R)-3-hydroxybutyrate | Enzymaster [enzymaster.de]

- 3. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ethz.ch [ethz.ch]

- 9. scispace.com [scispace.com]

- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Ethyl-3-Hydroxybutyrate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-3-hydroxybutyrate (EHB) is an exogenous ketone precursor that holds therapeutic promise for conditions benefiting from a ketogenic state. Understanding its metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of ethyl-3-hydroxybutyrate. Upon administration, EHB is rapidly hydrolyzed by carboxylesterases, primarily in the liver, to yield 3-hydroxybutyrate (B1226725) (3-HB), a primary ketone body, and ethanol (B145695). The resulting elevation in circulating 3-HB levels is responsible for the compound's physiological effects. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key metabolic and experimental processes.

Introduction

Ethyl-3-hydroxybutyrate is an ester of the ketone body 3-hydroxybutyrate. As an exogenous ketone supplement, it offers a potential alternative to the stringent ketogenic diet for inducing a state of ketosis.[1] The therapeutic applications of elevated ketone body levels are being explored for a range of metabolic and neurological disorders. This document serves as an in-depth technical resource on the in vivo metabolic pathway of ethyl-3-hydroxybutyrate, intended to support research and drug development efforts in this area.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The in vivo disposition of ethyl-3-hydroxybutyrate is characterized by rapid hydrolysis, which dictates its absorption, distribution, and subsequent metabolic fate.

Absorption and Distribution

Following administration, particularly via oral or intraperitoneal routes, ethyl-3-hydroxybutyrate is readily absorbed. However, due to its rapid breakdown, the systemic exposure to the intact ester is expected to be very low. Fatty acid ethyl esters, a similar class of compounds, are known to be rapidly degraded in the gastrointestinal tract and blood, with a half-life of as little as 58 seconds in circulation.[2] While specific data on the tissue distribution of intact EHB is limited, it is likely distributed to tissues with high esterase activity, such as the liver, where it undergoes first-pass metabolism. The metabolites, 3-hydroxybutyrate and ethanol, are then distributed throughout the body.

Metabolism: The Core Pathway

The central metabolic event for ethyl-3-hydroxybutyrate is its hydrolysis into 3-hydroxybutyrate and ethanol.

This reaction is catalyzed by carboxylesterases (CE), a family of enzymes abundant in the liver, but also present in the intestine, blood, and other tissues.[3][4] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of ester-containing drugs.[4] Based on substrate specificity studies, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, while hCE2 favors substrates with a small acyl group and a large alcohol group.[5] Given that ethyl-3-hydroxybutyrate possesses a relatively small acyl group (3-hydroxybutyrate) and a small alcohol group (ethanol), it is likely a substrate for hCE1.[5]

The hydrolysis of ethyl-3-hydroxybutyrate is a critical activation step, releasing the biologically active ketone body, 3-hydroxybutyrate.

3-Hydroxybutyrate is a natural energy substrate for many tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability.[6] It is transported into cells via monocarboxylate transporters (MCTs). Inside the mitochondria, 3-HB is oxidized to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase. Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to yield two molecules of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[6]

The ethanol produced from the hydrolysis of EHB enters the systemic circulation and is metabolized primarily in the liver via the well-established oxidative pathways. Alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde, which is further oxidized to acetate by aldehyde dehydrogenase (ALDH). Acetate is then converted to acetyl-CoA.

Excretion

The primary route of excretion for the metabolites of ethyl-3-hydroxybutyrate is through respiration as carbon dioxide, a product of the TCA cycle. A small amount of unchanged 3-hydroxybutyrate may be excreted in the urine, particularly at high plasma concentrations. The metabolites of ethanol are also eliminated through various pathways.

Quantitative Data

Direct pharmacokinetic data for ethyl-3-hydroxybutyrate in vivo is scarce due to its rapid hydrolysis. The available quantitative data primarily focuses on the concentration of its active metabolite, 3-hydroxybutyrate, in biological matrices following EHB administration.

| Parameter | Species | Dose | Route | Matrix | Value | Reference |

| Tmax of 3-HB | Mouse | 300 mg/kg | Intraperitoneal | Serum | 5 minutes | [5] |

| Tmax of 3-HB | Mouse | 300 mg/kg | Intraperitoneal | Gastrocnemius Muscle | 10 minutes | [5] |

| Peak 3-HB Conc. | Mouse | 300 mg/kg | Intraperitoneal | Serum | ~5.5-fold increase from baseline | [5] |

| Peak 3-HB Conc. | Mouse | 300 mg/kg | Intraperitoneal | Gastrocnemius Muscle | ~10-fold increase from baseline | [5] |

Experimental Protocols

The following section outlines a typical experimental protocol for investigating the in vivo metabolic fate of ethyl-3-hydroxybutyrate in a rodent model.

Animal Model and Housing

-

Species: Male BALB/c mice, 6-8 weeks old.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.

Dosing

-

Compound: Ethyl-3-hydroxybutyrate (EHB).

-

Dose: 300 mg/kg body weight.

-

Formulation: EHB is dissolved in a suitable vehicle (e.g., saline).

-

Route of Administration: Intraperitoneal (IP) injection.

Sample Collection

-

Matrices: Blood (for serum) and tissues (e.g., gastrocnemius muscle, liver, brain).

-

Time Points: Samples are collected at multiple time points post-dosing to characterize the pharmacokinetic profile (e.g., 0, 5, 10, 30, 60, 120, 240, and 480 minutes).

-

Procedure: At each time point, a cohort of animals is euthanized, and blood is collected via cardiac puncture. Tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Analytical Methodology

-

Analyte: 3-hydroxybutyrate.

-

Method: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification of 3-HB in biological matrices.

-

Sample Preparation:

-

Serum: Proteins are precipitated with a suitable agent (e.g., perchloric acid), and the supernatant is used for analysis.

-

Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation and extraction of the analyte.

-

-

Quantification: A standard curve is generated using known concentrations of 3-hydroxybutyrate to allow for accurate quantification in the experimental samples.

Conclusion

The in vivo metabolic fate of ethyl-3-hydroxybutyrate is predominantly driven by its rapid hydrolysis to 3-hydroxybutyrate and ethanol. This bioconversion is efficiently catalyzed by carboxylesterases, leading to a rapid increase in circulating ketone body levels. The therapeutic effects of EHB are therefore attributable to the metabolic actions of 3-HB. Further research is warranted to fully elucidate the pharmacokinetics of the intact ester and to explore the influence of different routes of administration and potential inter-species differences in carboxylesterase activity. This technical guide provides a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of this promising exogenous ketone precursor.

References

- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.vt.edu [research.vt.edu]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-Hydroxybutyrate: A Technical Review of its Role as a Putative GHB Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hydroxybutyrate (GHB) is a central nervous system depressant with a history of both therapeutic use and abuse. Its co-ingestion with ethanol (B145695) is a common scenario in recreational settings and is associated with enhanced sedative and adverse effects. This has led to scientific inquiry into the potential for metabolic interactions, including the formation of ethyl 4-hydroxybutyrate. This technical guide provides an in-depth review of the current scientific understanding of ethyl 4-hydroxybutyrate in the context of GHB and ethanol co-administration. It synthesizes findings on the chemical properties of ethyl 4-hydroxybutyrate, the pharmacokinetics of GHB in the presence of ethanol, and critically evaluates the evidence for the in vivo formation of ethyl 4-hydroxybutyrate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and forensic toxicology.

Chemical and Physical Properties of Ethyl 4-Hydroxybutyrate

Ethyl 4-hydroxybutyrate is an ester of GHB and ethanol.[] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| IUPAC Name | ethyl 4-hydroxybutanoate (B1227057) | [2] |

| Synonyms | 4-Hydroxybutanoic acid ethyl ester, GHB ethyl ester | [2] |

| CAS Number | 999-10-0 | |

| Boiling Point | 204.00 to 205.00 °C @ 760.00 mm Hg (estimated) | |

| Solubility | Soluble in water and alcohol. | |

| Appearance | Colorless liquid |

The Hypothesis of In Vivo Formation of Ethyl 4-Hydroxybutyrate

The co-ingestion of GHB and ethanol raises the possibility of a transesterification reaction in vivo, potentially catalyzed by esterases, leading to the formation of ethyl 4-hydroxybutyrate. The proposed metabolic pathway is illustrated in the following diagram.

Review of In Vivo and In Vitro Evidence

Despite the chemical plausibility of its formation, direct evidence for the in vivo production of ethyl 4-hydroxybutyrate as a metabolite of GHB and ethanol in humans is lacking.

Human Studies

Human studies investigating the co-administration of GHB and ethanol have primarily focused on pharmacokinetic and pharmacodynamic interactions. These studies have shown that ethanol can modestly increase the peak plasma concentration (Cmax) and prolong the elimination half-life of GHB, although these effects were not always statistically significant.[3][4][5][6] However, these studies did not report the detection of ethyl 4-hydroxybutyrate in blood or urine samples.

A key study directly addressed the possibility of ethyl 4-hydroxybutyrate as an in vivo metabolite. In this experiment, a volunteer consumed 750 mL of wine containing a naturally high concentration of ethyl 4-hydroxybutyrate (approximately 2010 ng/mL). Subsequent analysis of blood and urine samples revealed no observable concentrations of GHB-esters.[7][8] This finding strongly suggests that even if formed, ethyl 4-hydroxybutyrate is either not produced in significant quantities in vivo or is rapidly hydrolyzed back to GHB and ethanol.

Formation in Beverages

In contrast to the lack of in vivo evidence, the formation of ethyl 4-hydroxybutyrate in alcoholic beverages spiked with GHB or its precursor, gamma-butyrolactone (B3396035) (GBL), is well-documented.[7][8] This has significant implications for forensic toxicology, as ethyl 4-hydroxybutyrate can serve as a marker for the adulteration of alcoholic drinks.

Pharmacokinetic Interaction Between GHB and Ethanol

While the formation of ethyl 4-hydroxybutyrate appears to be insignificant in vivo, the co-ingestion of GHB and ethanol does result in notable pharmacodynamic and minor pharmacokinetic interactions.

| Parameter | GHB Alone | GHB with Ethanol | % Change | Statistical Significance | Source |

| Cmax (mg/L) | Varies by dose | ~16% higher | 16% | Not Statistically Significant | [3][5] |

| t1/2 (min) | 30-50 | ~29% longer | 29% | Not Statistically Significant | [3][5] |

The observed potentiation of sedative and adverse effects is likely due to the additive or synergistic pharmacodynamic effects on the central nervous system, rather than a significant metabolic interaction leading to the formation of a new psychoactive compound.[4][9] Both substances are CNS depressants, and their combined use can lead to a greater risk of respiratory depression, hypotension, and vomiting.[3][4][5]

Analytical Methodologies

The detection of ethyl 4-hydroxybutyrate is crucial for forensic investigations of beverage tampering. A validated method for its quantification in alcoholic beverages has been described.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Beverages

A sensitive and specific LC-MS/MS method has been developed for the determination of ethyl 4-hydroxybutyrate in alcoholic beverages.[7][8]

-

Sample Preparation: Direct injection of the beverage after dilution.

-

Chromatography: Reversed-phase liquid chromatography.

-

Detection: Triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Limit of Detection (LOD): 3.4 ng/mL.[7]

-

Limit of Quantification (LOQ): Not specified in the provided abstract.

The workflow for this analytical approach is outlined below.

Toxicological and Pharmacological Profile of Ethyl 4-Hydroxybutyrate

There is a paucity of data on the specific toxicological and pharmacological effects of ethyl 4-hydroxybutyrate in humans. One source suggests it may have sedative-hypnotic and antioxidant properties based on animal studies.[] However, without dedicated studies, its contribution to the overall toxicological profile of GHB and ethanol co-ingestion remains speculative. Given the evidence against its significant in vivo formation, its direct pharmacological impact in humans is likely minimal.

Conclusion

The available scientific evidence does not support the hypothesis that ethyl 4-hydroxybutyrate is a significant in vivo metabolite of GHB following co-ingestion with ethanol in humans. While minor pharmacokinetic interactions between GHB and ethanol exist, the pronounced potentiation of adverse effects is primarily attributed to their combined pharmacodynamic actions as central nervous system depressants. The relevance of ethyl 4-hydroxybutyrate is predominantly in the forensic analysis of alcoholic beverages, where its presence can indicate tampering with GHB or GBL. Future research in the field of GHB and ethanol interaction should continue to focus on the complex pharmacodynamic interplay between these two substances.

References

- 2. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GHB and Ethanol Effects and Interactions in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction between γ-Hydroxybutyric Acid and Ethanol: A Review from Toxicokinetic and Toxicodynamic Perspectives [mdpi.com]

- 5. Gamma-hydroxybutyrate and ethanol effects and interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl-4-Hydroxybutyrate and Ethyl-4-Hydroxybutyrate as Potential Markers for Simultaneous Consumption of GHB/GBL and Alcohol: Preliminary Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biochemical Pathways Involving Ethyl 3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate (B1226725) (EHB) is an ester of significant interest in various scientific fields, from its role as a flavoring agent to its potential therapeutic applications as a precursor to the ketone body 3-hydroxybutyrate (3-HB). This technical guide provides a comprehensive overview of the core biochemical pathways involving EHB, focusing on its metabolic fate in vivo. We delve into the enzymatic hydrolysis of EHB, the subsequent metabolism of its products, and its natural occurrence. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key analyses, and includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-hydroxybutyrate is a chiral molecule that exists as two enantiomers: (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-hydroxybutyrate. It is found naturally in some fruits and fermented beverages like wine[1]. In recent years, EHB has garnered attention as an exogenous ketone precursor, as its hydrolysis yields 3-hydroxybutyrate (3-HB), a key energy source during periods of low glucose availability[2]. Understanding the biochemical pathways of EHB is crucial for its application in drug development, nutritional supplements, and food science.

Primary Biochemical Pathway: Enzymatic Hydrolysis

The principal biochemical pathway for ethyl 3-hydroxybutyrate in vivo is its hydrolysis into 3-hydroxybutyrate and ethanol (B145695). This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs), which are abundant in the liver, intestines, and blood[3][4].

The hydrolysis reaction can be represented as follows:

Ethyl 3-hydroxybutyrate + H₂O → 3-Hydroxybutyrate + Ethanol

Carboxylesterases: The Key Enzymes

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds containing ester, amide, or thioester bonds[3]. In humans, two major forms, CES1 and CES2, are responsible for the majority of ester hydrolysis. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine[3]. The hydrolysis of ethyl 3-hydroxybutyrate, an ester with a small alcohol group, is likely mediated by CES1[5].

Pharmacokinetics and In Vivo Conversion

While specific pharmacokinetic data for ethyl 3-hydroxybutyrate is limited, studies on similar ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provide valuable insights. Upon oral administration, these esters are rapidly hydrolyzed, leading to a significant increase in blood 3-HB levels[4][6]. The intact ester is often undetectable in plasma, suggesting a high first-pass metabolism[6].

One study on the oral administration of a ketone monoester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) in healthy adults provides quantitative data on the resulting plasma concentrations of β-hydroxybutyrate[6].

| Dosage (mg/kg) | Cmax of β-hydroxybutyrate (mM) | Tmax (hours) | Elimination Half-life (hours) |

| 140 | ~1.0 | ~1-2 | 0.8 - 3.1 |

| 357 | ~2.0 | ~1-2 | 0.8 - 3.1 |

| 714 | 3.30 | ~1-2 | 0.8 - 3.1 |

| Table 1: Pharmacokinetic parameters of β-hydroxybutyrate following oral administration of a ketone monoester in healthy adults.[6] |

Subsequent Metabolic Fates of Hydrolysis Products

Metabolism of 3-Hydroxybutyrate

3-Hydroxybutyrate is a ketone body that serves as a vital energy source for various tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or a ketogenic diet. 3-HB is transported from the liver to extrahepatic tissues, where it is converted back to acetoacetate (B1235776) and then to acetyl-CoA, which enters the citric acid cycle for ATP production.

Metabolism of Ethanol

The ethanol produced from the hydrolysis of ethyl 3-hydroxybutyrate enters the systemic circulation and is primarily metabolized in the liver. The main pathway involves the oxidation of ethanol to acetaldehyde (B116499) by alcohol dehydrogenase (ADH), followed by the oxidation of acetaldehyde to acetate (B1210297) by aldehyde dehydrogenase (ALDH). Acetate is then converted to acetyl-CoA, which can be used in the citric acid cycle or for fatty acid synthesis.

Natural Occurrence and Biosynthesis

Ethyl 3-hydroxybutyrate is a naturally occurring compound found in various fruits, such as pineapple and tamarillo, and is a common volatile component of wine[1]. In yeast, such as Saccharomyces cerevisiae, ethyl esters are synthesized during fermentation. The biosynthesis involves the condensation of an acyl-CoA molecule with ethanol, a reaction catalyzed by alcohol acyltransferases (AATs)[7][8]. The acyl-CoA precursor for ethyl 3-hydroxybutyrate would be 3-hydroxybutyryl-CoA.

Experimental Protocols

Simultaneous Quantification of Ethyl 3-Hydroxybutyrate and 3-Hydroxybutyrate in Plasma by LC-MS/MS

This protocol is adapted from methodologies for the analysis of similar ketone esters and their metabolites[9][10].

Objective: To simultaneously quantify the concentrations of ethyl 3-hydroxybutyrate and 3-hydroxybutyrate in plasma samples.

Materials:

-

Plasma samples

-

Ethyl 3-hydroxybutyrate and 3-hydroxybutyrate analytical standards

-

Deuterated internal standards (e.g., 3-hydroxybutyrate-d4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (containing deuterated 3-hydroxybutyrate).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

LC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

-

Flow rate: 0.4 mL/min

-

Injection volume: 5 µL

-

-

MS/MS System (Negative Ion Mode):

-

Ion source: Electrospray ionization (ESI)

-

Monitor the following MRM transitions (example transitions, may need optimization):

-

3-Hydroxybutyrate: Q1 m/z 103.0 -> Q3 m/z 59.0

-

3-Hydroxybutyrate-d4 (IS): Q1 m/z 107.0 -> Q3 m/z 62.0

-

Ethyl 3-hydroxybutyrate (can be monitored in positive mode): Q1 m/z 133.1 [M+H]+ -> Q3 (product ion to be determined by infusion)

-

-

-

-

Data Analysis:

-

Construct calibration curves for both analytes using the peak area ratios of the analyte to the internal standard.

-

Quantify the concentrations in the unknown samples using the calibration curves.

-

In Vitro Hydrolysis of Ethyl 3-Hydroxybutyrate using Liver Microsomes

This protocol is based on general procedures for in vitro drug metabolism studies using liver microsomes[11][12].

Objective: To determine the rate of hydrolysis of ethyl 3-hydroxybutyrate in liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

Ethyl 3-hydroxybutyrate

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4) and HLM (e.g., 0.5 mg/mL protein concentration).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ethyl 3-hydroxybutyrate to a final concentration of, for example, 10 µM.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of ethyl 3-hydroxybutyrate and the formation of 3-hydroxybutyrate using the LC-MS/MS method described above.

-

-

Data Analysis:

-

Plot the concentration of ethyl 3-hydroxybutyrate versus time.

-

Determine the initial rate of hydrolysis from the linear portion of the curve.

-

To determine kinetic parameters (Km and Vmax), repeat the experiment with varying concentrations of ethyl 3-hydroxybutyrate.

-

Conclusion

The primary biochemical pathway of ethyl 3-hydroxybutyrate is its rapid hydrolysis by carboxylesterases to yield 3-hydroxybutyrate and ethanol. This positions EHB as an effective pro-drug for delivering the ketone body 3-HB. The subsequent metabolism of these products follows well-established pathways of ketone body utilization and ethanol oxidation. Further research is warranted to fully elucidate the specific carboxylesterases involved and to obtain more detailed pharmacokinetic data for EHB itself. The analytical methods and pathways described in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

- 1. MiMeDB: Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458) [mimedb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Population Pharmacokinetics of D-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Key Chiral Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydroxybutyrate, a chiral molecule of significant interest in the synthesis of pharmaceuticals and other bioactive compounds, possesses a rich history intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of ethyl hydroxybutyrate. It further delves into the crucial biological signaling pathways influenced by its corresponding acid, β-hydroxybutyric acid, offering a valuable resource for researchers in drug development and related scientific fields.

Discovery and Early History: From β-Keto Esters to Chiral Alcohols

The story of ethyl hydroxybutyrate is intrinsically linked to the discovery and subsequent reactions of ethyl acetoacetate (B1235776). In 1863, Johann Georg Anton Geuther first synthesized ethyl acetoacetate, a landmark discovery that opened new avenues in organic synthesis. The initial focus was on the unique reactivity of this β-keto ester, particularly its ability to undergo enolization and subsequent alkylation.

The direct synthesis of ethyl hydroxybutyrate from ethyl acetoacetate became a reality with the advent of powerful reduction techniques. One of the earliest and most significant methods was the Bouveault-Blanc reduction , first reported in 1903 by Louis Bouveault and Gustave Louis Blanc.[1][2] This reaction, utilizing metallic sodium in absolute ethanol, provided a means to reduce esters to their corresponding primary alcohols. While primarily aimed at producing primary alcohols from various esters, its application to β-keto esters like ethyl acetoacetate would yield the corresponding β-hydroxy ester, ethyl hydroxybutyrate. This marked a pivotal moment in the accessibility of this important chiral building block.

Experimental Protocols: From Classical Reductions to Modern Asymmetric Syntheses

The methodologies for synthesizing ethyl hydroxybutyrate have evolved significantly, moving from classical, non-stereoselective methods to highly efficient and enantioselective modern techniques.

Historical Method: The Bouveault-Blanc Reduction

The Bouveault-Blanc reduction provided a foundational, albeit harsh and non-stereoselective, method for preparing ethyl hydroxybutyrate from ethyl acetoacetate.

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Acetoacetate (Conceptual)

-

Reactants: Ethyl acetoacetate, metallic sodium, absolute ethanol.

-

Procedure: In a flask equipped with a reflux condenser, ethyl acetoacetate is dissolved in an excess of absolute ethanol. Small pieces of metallic sodium are cautiously added to the solution. The reaction is highly exothermic and generates hydrogen gas, requiring careful control of the addition rate and efficient cooling. The reaction mixture is refluxed until all the sodium has reacted.

-

Workup: After cooling, the reaction mixture is carefully quenched with water to decompose any unreacted sodium and the sodium alkoxide products. The resulting solution is then acidified, and the product, ethyl hydroxybutyrate, is extracted with an organic solvent. Purification is typically achieved by distillation.

-

Yield: The yields for this reaction can be variable and are often moderate. The reaction is non-selective, producing a racemic mixture of (R)- and (S)-ethyl hydroxybutyrate.

Modern Chemical Synthesis: Asymmetric Reduction

Modern organic synthesis has focused on the development of stereoselective methods to produce enantiomerically pure forms of ethyl hydroxybutyrate, which are crucial for the synthesis of chiral drugs.

Experimental Protocol: Asymmetric Reduction of Ethyl Acetoacetate using a Chiral Catalyst

A common strategy involves the use of a chiral catalyst to stereoselectively reduce the ketone functionality of ethyl acetoacetate.

-

Reactants: Ethyl acetoacetate, a chiral reducing agent (e.g., a borane (B79455) complex with a chiral ligand or a chiral ruthenium catalyst with a hydrogen source).

-

Procedure: Ethyl acetoacetate is dissolved in an appropriate solvent under an inert atmosphere. The chiral catalyst is added, followed by the reducing agent. The reaction is typically stirred at a controlled temperature for a specific period.

-

Monitoring and Workup: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography or distillation.

-

Quantitative Data: These methods can achieve high yields and excellent enantiomeric excess (e.e.).

Biocatalytic Synthesis: The Use of Baker's Yeast

A highly effective and environmentally friendly method for the asymmetric reduction of ethyl acetoacetate is the use of baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach typically yields the (S)-enantiomer with high optical purity.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate

-

Materials: Baker's yeast, sucrose (B13894), water, ethyl acetoacetate.

-

Procedure: A suspension of baker's yeast and sucrose in warm water is prepared in a flask and allowed to ferment for a short period. Ethyl acetoacetate is then added to the fermenting mixture. The reaction is stirred at room temperature for several days.

-

Workup and Purification: The mixture is filtered to remove the yeast cells. The filtrate is then saturated with sodium chloride and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried and concentrated, and the resulting crude product is purified by distillation.

Quantitative Data Presentation

The following tables summarize key quantitative data from representative synthesis protocols.

Table 1: Comparison of Synthesis Methods for Ethyl Hydroxybutyrate

| Method | Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Bouveault-Blanc Reduction | Sodium/Ethanol | Ethyl Acetoacetate | Racemic Ethyl Hydroxybutyrate | Variable (Moderate) | 0 | [1][2] |

| Asymmetric Chemical Reduction | Chiral Ru Catalyst/H₂ | Ethyl Acetoacetate | (R)- or (S)-Ethyl Hydroxybutyrate | High | >95 | Not specified |

| Baker's Yeast Reduction | Saccharomyces cerevisiae | Ethyl Acetoacetate | (S)-Ethyl 3-Hydroxybutyrate | 59-76 | 85 | [3] |

Table 2: Physicochemical Properties of Ethyl 3-Hydroxybutyrate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Boiling Point | 170 °C (lit.) | [4] |

| Density | 1.017 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.42 (lit.) | [4] |

| Flash Point | 77 °C - closed cup | [4] |

Signaling Pathways of β-Hydroxybutyrate

β-Hydroxybutyric acid, the carboxylic acid corresponding to ethyl hydroxybutyrate, is a ketone body that plays a significant role in cellular signaling. It acts as an endogenous inhibitor of class I histone deacetylases (HDACs) and as a ligand for specific G-protein coupled receptors (GPCRs).

β-Hydroxybutyrate as a Histone Deacetylase (HDAC) Inhibitor

β-Hydroxybutyrate directly inhibits the activity of class I HDACs, leading to an increase in histone acetylation. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of specific genes, including those involved in oxidative stress resistance.

Caption: β-Hydroxybutyrate inhibits HDACs, promoting histone acetylation and gene transcription.

β-Hydroxybutyrate as a Ligand for G-Protein Coupled Receptors (GPCRs)

β-Hydroxybutyrate serves as a signaling molecule by binding to and activating specific GPCRs, such as HCAR2 (GPR109A) and FFAR3 (GPR41). This interaction initiates downstream signaling cascades that can modulate various physiological processes, including inflammation and lipolysis.

Caption: β-Hydroxybutyrate activates GPCRs, initiating intracellular signaling cascades.

Conclusion

From its conceptualization through the reduction of a historically significant β-keto ester to its modern, highly selective synthesis and its profound roles in cellular signaling, ethyl hydroxybutyrate has emerged as a molecule of great importance. This guide has provided a detailed historical context, practical experimental protocols, and a summary of its biological significance, offering a valuable resource for professionals in the chemical and biomedical sciences. The continued exploration of both the synthesis and biological activities of ethyl hydroxybutyrate and its derivatives promises to yield further innovations in drug discovery and development.

References

An In-depth Technical Guide to the Enantiomers of Ethyl Hydroxybutyrate: (R) and (S) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate (B1226725), a chiral ester of 3-hydroxybutyric acid, exists as two distinct enantiomers: (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-hydroxybutyrate. These stereoisomers, while possessing identical chemical formulas, exhibit unique biological activities and serve as crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core characteristics, synthesis methodologies, and biological significance of each enantiomer, with a focus on their applications in drug development and research.

Introduction

Chirality plays a pivotal role in the pharmacological activity of many drugs. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Ethyl 3-hydroxybutyrate enantiomers are valuable synthons for introducing chirality into larger, more complex molecules.[3] The (R)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals, while the (S)-enantiomer is utilized in the creation of carbapenem (B1253116) antibiotics and pheromones.[2][3] Understanding the distinct properties and synthetic routes for each enantiomer is therefore essential for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The enantiomers of ethyl 3-hydroxybutyrate share many physical properties but differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

| Property | (R)-Ethyl 3-Hydroxybutyrate | (S)-Ethyl 3-Hydroxybutyrate |

| CAS Number | 24915-95-5 | 56816-01-4 |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| Appearance | Colorless liquid | Colorless to light yellow liquid |

| Boiling Point | 75-76 °C at 12 mmHg | 180-182 °C (lit.) |

| Density | ~1.017 g/mL at 25 °C[3] | 1.012 g/mL at 20 °C |

| Optical Rotation ([α]D) | -46° (c=1, chloroform)[4] | +43° (c=1, chloroform) |

Synthesis of Enantiomers

The stereoselective synthesis of each enantiomer is critical for their application. Various methods, including chemical synthesis, microbial reduction, and enzymatic resolution, have been developed to achieve high enantiomeric purity.

Chemical Synthesis of (R)-Ethyl 3-Hydroxybutyrate

A common method for the synthesis of (R)-ethyl 3-hydroxybutyrate involves the asymmetric reduction of ethyl acetoacetate (B1235776).

Experimental Protocol:

-

A solution of L-(+)-tartaric acid (15.5 mmol) in 50 ml of tetrahydrofuran (B95107) (THF) is cooled to -20°C.

-

A solution of ethyl acetoacetate (3.8 mmol) in 2 ml of THF is added to the tartaric acid solution.

-

Sodium borohydride (B1222165) (15.5 mmol) is added to the mixture in one portion with stirring, and the reaction is stirred for 13 hours.

-

The reaction mixture is cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.

-

THF is removed under reduced pressure. The aqueous layer is extracted twice with ether (50 ml and 30 ml).

-

The combined ether extracts are washed with a saturated aqueous solution of sodium bicarbonate (30 ml) and then with a saturated aqueous solution of sodium chloride (30 ml).

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (eluent: ethyl acetate (B1210297):n-hexane 1:5) to yield ethyl (R)-(-)-3-hydroxybutanoate.[5]

Caption: Chemical Synthesis of (R)-Ethyl 3-Hydroxybutyrate.

Microbial Reduction for (S)-Ethyl 3-Hydroxybutyrate

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the stereoselective reduction of ethyl acetoacetate to produce (S)-ethyl 3-hydroxybutyrate.[6][7]

Experimental Protocol:

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose (B13894), and 200 g of baker's yeast in this order with stirring.[8]

-

Stir the mixture for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of ethyl acetoacetate and stir the fermenting suspension for another 24 hours at room temperature.[8]

-

Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[8]

-

Continue stirring for 50–60 hours at room temperature.

-

Monitor the reaction by gas chromatography. Once complete, add 80 g of Celite and filter the mixture.

-

Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[8]

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, which is (S)-(+)-ethyl 3-hydroxybutyrate.[8]

Caption: Microbial Reduction to (S)-Ethyl 3-Hydroxybutyrate.

Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate

Enzymatic resolution is an efficient method to separate a racemic mixture into its constituent enantiomers. Lipases are commonly employed for this purpose.

Experimental Protocol (Two-Step Resolution):

-

Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutyrate

-

Racemic ethyl 3-hydroxybutyrate is acetylated with vinyl acetate in a solvent-free system using immobilized Candida antarctica lipase (B570770) B (CALB).[1][9]

-

The reaction proceeds until approximately 50% conversion, at which point the unreacted starting material is enriched in the (S)-enantiomer.

-

(S)-Ethyl 3-hydroxybutyrate is then separated from the acetylated (R)-enantiomer by fractional distillation.[9]

-

-

Step 2: Synthesis of (R)-Ethyl 3-Hydroxybutyrate

References

- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 2. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 4-hydroxybutyrate in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the determination of ethyl 4-hydroxybutyrate in human urine using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization. Ethyl 4-hydroxybutyrate is an ethyl ester of the endogenous compound gamma-hydroxybutyric acid (GHB). Monitoring its urinary concentrations can be relevant in clinical research and drug development. The method described herein is validated for selectivity, linearity, precision, and accuracy, making it suitable for research applications.

Introduction

Ethyl 4-hydroxybutyrate is a chemical compound and a fatty acid ester. As a derivative of 4-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug, its presence and concentration in biological fluids such as urine are of interest to researchers. Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. To enhance the volatility and thermal stability of ethyl 4-hydroxybutyrate for GC-MS analysis, a derivatization step is employed to cap the polar hydroxyl group. This protocol outlines a complete workflow from sample preparation to data analysis.

Experimental Protocol

3.1. Materials and Reagents

-

Ethyl 4-hydroxybutyrate standard (CAS: 591-68-4)

-

Deuterated gamma-hydroxybutyrate (GHB-d6) internal standard (IS)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Urine samples (drug-free for controls and calibrators)

3.2. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-